molecular formula C7H7N3O2S B1627663 1H-Benzimidazole-6-sulfonamide CAS No. 210827-43-3

1H-Benzimidazole-6-sulfonamide

Cat. No.: B1627663
CAS No.: 210827-43-3
M. Wt: 197.22 g/mol
InChI Key: BASPJMOEXODOEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-6-sulfonamide can be synthesized through various methods. One common approach involves the reaction of o-phenylenediamine with a sulfonyl chloride in the presence of a base. The reaction typically proceeds under mild conditions, yielding the desired product with high purity . Another method involves the cyclization of N-(2-nitrophenyl)sulfonamide, followed by reduction to form the benzimidazole ring .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazole-6-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-6-sulfonamide involves its interaction with various molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.

    DNA Interaction: It can intercalate into DNA, disrupting the replication process and leading to cell death.

    Signal Transduction: The compound can interfere with signal transduction pathways, affecting cell proliferation and survival.

Comparison with Similar Compounds

1H-Benzimidazole-6-sulfonamide can be compared with other similar compounds, such as:

    2-Phenylbenzimidazole: Known for its antiproliferative and antimicrobial activities.

    Indole-sulfonamide: Exhibits strong antimicrobial actions and is used in drug design.

    Thiabendazole: An antihelminthic agent with a benzimidazole moiety.

Uniqueness: this compound stands out due to its enhanced solubility and biological activity, making it a versatile compound in various fields of research and industry .

Properties

IUPAC Name

3H-benzimidazole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2S/c8-13(11,12)5-1-2-6-7(3-5)10-4-9-6/h1-4H,(H,9,10)(H2,8,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BASPJMOEXODOEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)N)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30594068
Record name 1H-Benzimidazole-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210827-43-3
Record name 1H-Benzimidazole-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Benzimidazole-6-sulfonamide
Reactant of Route 2
Reactant of Route 2
1H-Benzimidazole-6-sulfonamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1H-Benzimidazole-6-sulfonamide
Reactant of Route 4
Reactant of Route 4
1H-Benzimidazole-6-sulfonamide
Reactant of Route 5
Reactant of Route 5
1H-Benzimidazole-6-sulfonamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1H-Benzimidazole-6-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.